FMOC-DL-2-pyridylalanine

Peptide Therapeutics Antibody-Drug Conjugates Affinity Maturation

FMOC-DL-2-pyridylalanine (CAS 1236267-09-6) delivers a 3.5-fold Kd improvement over 3- and 4-pyridyl isomers in IgG-binding applications, enabling superior site-selectivity for antibody-drug conjugates. The >7-fold regioisomer affinity gap makes it essential for SAR campaigns. Its racemic DL form allows D-/L- stereochemical screening in a single synthesis, accelerating early-stage drug discovery. ≥95% purity, designed for solid-phase peptide synthesis of bioactive peptides and peptidomimetics.

Molecular Formula C23H20N2O4
Molecular Weight 388.4 g/mol
CAS No. 1236267-09-6
Cat. No. B1308109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFMOC-DL-2-pyridylalanine
CAS1236267-09-6
Molecular FormulaC23H20N2O4
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CC=N4)C(=O)O
InChIInChI=1S/C23H20N2O4/c26-22(27)21(13-15-7-5-6-12-24-15)25-23(28)29-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)
InChIKeyDXIVJCDZOMUITR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FMOC-DL-2-pyridylalanine (CAS 1236267-09-6): Technical Baseline for Solid-Phase Peptide Synthesis


FMOC-DL-2-pyridylalanine (CAS 1236267-09-6) is an Nα-Fmoc-protected, β-(2-pyridyl)-substituted unnatural alanine derivative supplied as a racemic (DL) mixture . With a molecular formula of C23H20N2O4 and a molecular weight of 388.42 g/mol, it is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) . The compound integrates the base-labile Fmoc protecting group for standard SPPS workflows with a pyridyl side chain that introduces unique electronic and metal-coordinating properties, making it a key reagent for engineering bioactive peptides and peptidomimetics .

Why FMOC-DL-2-pyridylalanine Cannot Be Replaced by Other Pyridylalanine Regioisomers or Enantiomers


Procurement decisions involving pyridylalanine derivatives are critically dependent on both the position of the nitrogen atom on the aromatic ring (regioisomerism) and the stereochemistry (enantiomerism). Substituting FMOC-DL-2-pyridylalanine with its 3-pyridyl or 4-pyridyl regioisomers, or with enantiopure D- or L- forms, can lead to profound differences in molecular recognition, binding affinity, and synthetic outcomes. The following quantitative evidence demonstrates that the 2-pyridyl substitution pattern is not interchangeable with other positional isomers for IgG-targeting applications [1], and that the racemic nature of the DL-form offers distinct stereochemical flexibility in peptide library synthesis compared to enantiopure alternatives .

Quantitative Differentiation of FMOC-DL-2-pyridylalanine: Comparator-Based Evidence for Scientific Selection


Enhanced IgG-Binding Affinity: 2-Pyridylalanine Substitution Yields 3.5-Fold Improvement in Kd vs. Parent Peptide

In a direct structure-activity relationship study, substitution of the C-terminal histidine (His17) with 2-pyridylalanine (2-Pya) in an IgG-binding peptide (15-IgBP) resulted in a peptide (15-His17(2-Pya)) with a dissociation constant (Kd) of 75.7 ± 4 nM [1]. This represents a 3.5-fold improvement in binding affinity compared to the parent 15-IgBP peptide, which exhibited a Kd of 267 ± 4 nM under identical assay conditions [1].

Peptide Therapeutics Antibody-Drug Conjugates Affinity Maturation

Regioisomeric Superiority: 2-Pyridylalanine Outperforms 3- and 4-Pyridylalanine in IgG Binding by >7-Fold

In the same SPR-based IgG-binding assay, the 2-pyridylalanine (2-Pya) substituted peptide (Kd = 75.7 ± 4 nM) demonstrated markedly superior binding affinity compared to its 3-pyridylalanine (3-Pya) and 4-pyridylalanine (4-Pya) counterparts, which exhibited Kd values of 550 ± 4 nM and 533 ± 14 nM, respectively [1].

Structure-Activity Relationship Non-Natural Amino Acids Peptide Affinity

Stereochemical Flexibility: Racemic FMOC-DL-2-pyridylalanine Enables Diverse Peptide Library Generation

FMOC-DL-2-pyridylalanine is supplied as a racemic mixture containing equimolar amounts of D- and L-enantiomers . In solid-phase peptide library synthesis, the use of a racemic building block introduces stereochemical diversity, enabling the simultaneous exploration of both enantiomeric configurations within a single synthetic route .

Peptide Libraries Drug Discovery Stereochemistry

High-Value Application Scenarios for FMOC-DL-2-pyridylalanine Based on Quantitative Evidence


Engineering High-Affinity IgG-Binding Peptides for ADC or Diagnostic Applications

Based on the 3.5-fold improvement in Kd observed with 2-pyridylalanine substitution [1], this compound is ideally suited for optimizing peptide sequences intended for Fc-site selective antibody modification. Its incorporation into IgG-binding peptides can enhance the sensitivity of diagnostic assays or improve the site-selectivity of antibody-drug conjugate (ADC) payload attachment, directly impacting therapeutic index and analytical performance.

Structure-Activity Relationship (SAR) Studies Focusing on Pyridyl Nitrogen Positioning

The >7-fold difference in binding affinity between 2-, 3-, and 4-pyridylalanine regioisomers [1] makes FMOC-DL-2-pyridylalanine a critical tool for SAR campaigns. Researchers can use this compound to probe the precise spatial and electronic requirements of a binding pocket, with the confidence that the 2-pyridyl isomer provides a distinct and quantifiable advantage over its positional analogs.

Stereochemical Library Diversification in Hit-to-Lead Optimization

The racemic nature of FMOC-DL-2-pyridylalanine allows medicinal chemists to generate peptide libraries that incorporate both D- and L-configured 2-pyridylalanine residues in a single synthesis. This strategy accelerates the identification of optimal stereochemistry for target engagement, reducing the need for parallel syntheses with enantiopure building blocks and streamlining the early-stage drug discovery workflow.

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